molecular formula C24H20BrFN2O2 B5113434 [4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone

[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone

Cat. No.: B5113434
M. Wt: 467.3 g/mol
InChI Key: RKNSMRTYLBRMHJ-UHFFFAOYSA-N
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Description

[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone: is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Piperazine Substitution: The 4-bromobenzoyl chloride is then reacted with piperazine to form 4-(4-bromobenzoyl)piperazine.

    Fluorophenyl Addition: The final step involves the reaction of 4-(4-bromobenzoyl)piperazine with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound is used as a building block in the design of ligands for metal complexes.

    Catalysis: It serves as a catalyst or catalyst precursor in organic reactions.

Biology:

    Receptor Binding Studies: The compound is used in studies involving receptor-ligand interactions, particularly in the central nervous system.

Medicine:

    Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, especially for neurological disorders.

Industry:

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as altering neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

  • [4-[4-(4-bromobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine
  • [4-[4-(4-bromobenzoyl)piperazin-1-yl]-5,6-dimethyl-2-(3-methylphenyl)pyrimidine

Comparison:

  • Structural Differences: The similar compounds have variations in the substituents on the piperazine ring or the aromatic rings, which can affect their chemical reactivity and biological activity.
  • Unique Properties: [4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone is unique due to the presence of both bromobenzoyl and fluorophenyl groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O2/c25-20-9-6-18(7-10-20)24(30)28-14-12-27(13-15-28)22-11-8-19(16-21(22)26)23(29)17-4-2-1-3-5-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNSMRTYLBRMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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